Valofane
Description
Historical Context of Valofane's Discovery and Initial Academic Characterization Efforts
This compound is described as a sedative drug structurally related to barbiturates and similar compounds like primidone. wikipedia.orgiiab.me Early academic characterization efforts focused on understanding its nature as a prodrug, which is metabolized in the body to form the barbiturate (B1230296) proxibarbital (proxibarbal). wikipedia.orgiiab.me Research published in the 1980s, such as a study on its effect on exploratory behaviour and brain serotonin (B10506) concentrations in mice, and another on its pharmacokinetics in rats, indicate initial academic interest in its biological effects and metabolic fate. wikipedia.org The compound is also referred to in older literature by names such as 2-allophanyl-2-allyl-4-valerolactone. wikipedia.org
Classification and Structural Relationship of this compound within Barbiturate-Related Prodrugs
This compound is classified as a sedative drug with a structural relationship to barbiturates. wikipedia.orgiiab.mesmolecule.com Barbiturates are a class of depressant drugs derived from barbituric acid. wikipedia.org Barbituric acid itself is the parent compound and lacks significant central nervous system activity due to low lipophilicity; activity is typically conferred by substituents, often at the C5 position of the barbituric acid ring. nih.gov this compound, however, is not a direct derivative of barbituric acid in the same way as classical barbiturates. Instead, it is described as being "structurally related" and functions as a prodrug that is metabolized into a barbiturate, specifically proxibarbital. wikipedia.orgiiab.mesmolecule.com This places this compound within the category of barbiturate-related prodrugs, where the parent compound is designed to be inactive or less active and is converted in vivo to the active barbiturate form. This metabolic conversion involves the hydrolysis of a carbamoyl (B1232498) group, leading to the formation of proxibarbital. smolecule.com
Significance of this compound in Contemporary Chemical Biology and Pharmacological Research
The significance of this compound in contemporary chemical biology and pharmacological research lies in its role as a prodrug that yields a barbiturate metabolite with a potentially modified pharmacological profile. wikipedia.orgiiab.mesmolecule.com Studying this compound allows researchers to investigate the principles of prodrug design, exploring how chemical modifications can influence absorption, distribution, metabolism, and excretion, ultimately affecting the efficacy and safety profile compared to direct administration of the active metabolite. smolecule.com Research into compounds like this compound contributes to the broader understanding of how structural variations in barbiturate-related compounds impact their interaction with biological targets, such as the GABA receptor system, and their metabolic pathways. smolecule.comnih.gov Furthermore, its study fits within the larger academic efforts in medicinal chemistry and chemical biology to identify and characterize small molecules with biological activity, which can serve as tools for probing biological processes or as starting points for drug discovery. mskcc.orgosu.edunih.govmdpi.com
Overview of Major Academic Research Trajectories for this compound
Major academic research trajectories for this compound have primarily focused on understanding its fundamental chemical and biological properties. Key areas include:
Pharmacokinetics and Metabolism: Investigating how this compound is absorbed, distributed, metabolized, and excreted, with a particular focus on its conversion to the active metabolite proxibarbital. Early studies in rats exemplify this trajectory. wikipedia.org
Pharmacological Effects: Characterizing the biological effects of this compound and its metabolite, such as sedative properties and interactions with neurotransmitter systems like the GABAergic system. smolecule.com Studies examining its effects on behaviour and neurochemistry fall under this area. wikipedia.org
Structural Activity Relationships (SAR) in Prodrug Design: Exploring the relationship between this compound's chemical structure and its activity as a prodrug, and how this compares to the activity of the direct barbiturate metabolite. This involves understanding how the prodrug moiety influences the compound's properties.
Comparison with Classical Barbiturates: Research often involves comparing the effects and metabolic fate of this compound and its metabolite to those of classical barbiturates to understand potential advantages or differences in their profiles. A study comparing this compound and exobarbital on cerebral energy metabolism in rats illustrates this. nih.gov
While specific detailed research findings beyond its classification as a prodrug metabolized to proxibarbital and some early studies are not extensively documented in the provided search results, these trajectories represent the likely historical and ongoing academic investigation areas for a compound of this nature.
Scope and Objectives of Current Research Landscape on this compound
Based on the available information, the current research landscape on this compound appears to be focused on further elucidating its specific pharmacological profile and potential applications, particularly in comparison to other sedative and anxiolytic agents. Objectives likely include a more detailed understanding of the mechanism by which its metabolite, proxibarbital, interacts with GABA receptors and other biological targets. smolecule.com Given the ongoing academic interest in prodrug strategies to improve drug properties, current research may also aim to fully characterize the metabolic conversion of this compound to proxibarbital, including the enzymes involved. smolecule.com Furthermore, in the broader context of chemical biology and medicinal chemistry, research may explore the synthesis of this compound analogs to investigate structure-activity relationships and potentially identify compounds with improved properties or novel activities. osu.edu The limited public domain information suggests that detailed current research might be in specialized databases or potentially linked to proprietary investigations, but the academic objectives would generally align with a deeper understanding of its biochemical interactions, metabolic fate, and comparative pharmacology within the context of barbiturate-related compounds and prodrug design.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3258-51-3 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(7(13)12-9(11)15)5-6(2)16-8(10)14/h3,6H,1,4-5H2,2H3,(H3,11,12,13,15) |
InChI Key |
LVJAHKSVOQLCEV-UHFFFAOYSA-N |
SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N |
Appearance |
Solid powder |
Other CAS No. |
3258-51-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-allophenyl-2-allyl-gamma-valerolactone allophanyl allyl valerolactone allophanyl-1-allyl-1-valero-3-lactone alpha-allophanyl-alpha-allyl-gamma-valerolactone alpha-allyl-alpha-allophanyl-gamma-valerolactone HH 10018 valofan valofane valofane, (cis)-isomer valofane, (trans)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Valofane
Diverse Synthetic Pathways for Valofane Production
The synthesis of this compound typically involves multi-step organic reactions. A common approach utilizes barbituric acid derivatives and allyl halides as starting materials. The synthetic route may incorporate nucleophilic substitutions and cyclization reactions to construct the oxolane ring structure characteristic of this compound. smolecule.com Purification of the final product is achieved through standard techniques such as recrystallization or chromatography to ensure high purity. smolecule.com
While specific detailed synthetic schemes for this compound itself are not extensively detailed in the provided information, the synthesis of related compounds, such as barbiturates and lactones, often involves condensation reactions and the formation of cyclic structures. For instance, the synthesis of propallylonal, a barbiturate (B1230296), involves the condensation of urea (B33335) with malonic acid derivatives. The structural relationship between this compound (a lactone) and barbiturates like proxibarbital suggests potential synthetic connections or similar foundational chemical transformations.
Regiospecific and Stereoselective Syntheses of this compound
Achieving regiospecificity and stereoselectivity in organic synthesis is crucial for producing compounds with desired properties, particularly in pharmaceuticals. Regiospecificity refers to the control of the orientation of a chemical reaction, ensuring it occurs at a specific site within a molecule. Stereoselectivity, on the other hand, concerns the preferential formation of one stereoisomer over others.
While direct information on regiospecific and stereoselective syntheses specifically applied to this compound is limited in the provided context, research into the synthesis of related lactones and cyclic structures highlights relevant methodologies. For example, stereoselective synthesis has been explored for valienamine (B15573) derivatives, involving controlled addition reactions and ring-closing metathesis to achieve specific stereochemistries. nih.gov Techniques like chelation-controlled additions have been employed to influence the stereochemical outcome in the synthesis of cyclic compounds. nih.gov These approaches suggest potential strategies that could be adapted for controlling the stereochemistry during the formation of the oxolane ring in this compound synthesis.
Novel Catalytic Approaches in this compound Synthesis
Catalysis plays a vital role in modern organic synthesis by increasing reaction rates, improving selectivity, and enabling more efficient pathways. Novel catalytic approaches are continuously being developed to address challenges in synthesizing complex molecules.
The provided information mentions the use of catalysts in the synthesis of related compounds. For instance, catalytic hydrogenation is employed in the synthesis of γ-valerolactone (GVL), a lactone derivative, using various metal catalysts, including noble and non-noble metals. mdpi.com Asymmetric catalytic methods are also highlighted as important for synthesizing optically active compounds, such as chiral lactones, from prochiral precursors. mdpi.com While specific catalysts for this compound synthesis are not detailed, these examples from related chemical spaces indicate the potential for exploring novel catalytic systems, including transition metal catalysts or organocatalysts, to improve the efficiency and selectivity of this compound production.
Green Chemistry Principles Applied to Academic-Scale this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances, reduce waste, and lower energy consumption. jocpr.comwikipedia.org Applying these principles to academic-scale synthesis is crucial for developing sustainable and environmentally friendly routes.
Key principles of green chemistry relevant to synthesis include waste prevention, atom economy, the use of safer solvents and reaction conditions, and the use of catalysis. jocpr.comnews-medical.net Research in green chemistry for pharmaceutical synthesis focuses on adopting alternative, greener solvents like water, supercritical CO₂, and bio-based solvents, as well as implementing green catalytic methods. jocpr.com While there is no specific information on the application of green chemistry principles to this compound synthesis in the provided text, the general advancements in this field suggest that future academic-scale synthesis of this compound could explore:
Using renewable starting materials.
Developing catalytic reactions to reduce the need for stoichiometric reagents and minimize waste.
Investigating greener solvents or solvent-free reaction conditions.
Designing energy-efficient synthetic routes.
These approaches would align this compound synthesis with sustainable chemical practices.
Exploration of this compound Analogs and Derivatives
The exploration of analogs and derivatives of a lead compound is a common strategy in chemical research to investigate structure-activity relationships and potentially identify compounds with improved properties. This compound, being a prodrug of proxibarbital, presents opportunities for structural modification. wikipedia.orgwikipedia.org
Strategies for Structural Modification of this compound
Structural modification of organic compounds can involve various strategies, such as altering functional groups, changing the carbon skeleton, or introducing new substituents. In the context of this compound, potential strategies for structural modification could include:
Modifications to the carbamoyl (B1232498) group.
Alterations to the allyl substituent.
Changes to the oxolane ring structure, such as varying ring size or introducing substituents.
Modifications to the carboxamide group.
Research on structural modifications of other compounds, such as valproic acid, provides insights into general strategies, including altering carboxylic acid groups, modifying the main chain, and changing branching patterns. nih.gov These examples suggest a range of possibilities for systematically modifying the this compound structure to explore the impact of these changes on its chemical and biological properties.
Synthesis of this compound Pro-drugs and Precursors for Research Purposes
This compound itself is considered a prodrug, being converted to the active metabolite proxibarbital in the body. wikipedia.orgwikipedia.orgsmolecule.com The synthesis of prodrugs is a strategy used to improve properties such as solubility, bioavailability, or targeted delivery. nih.govnih.gov
Given that this compound is already a prodrug, research in this area might focus on synthesizing modified prodrug forms or exploring alternative precursors that could lead to this compound or its active metabolite. Strategies for synthesizing prodrugs often involve linking the parent drug to a promoiety that is cleaved in vivo. nih.gov Examples include the synthesis of amide prodrugs or prodrugs involving ester linkages. scielo.br
Solid-Phase and Combinatorial Synthesis Techniques for this compound Library Generation
Combinatorial chemistry complements solid-phase synthesis by enabling the rapid preparation of large libraries of diverse chemical compounds in a single process. The core idea is to simultaneously vary multiple components of a chemical structure, allowing for the exploration of vast chemical space. Techniques like split-mix (split and pool) synthesis, often based on solid-phase methods, are fundamental to generating highly diverse libraries. In a split-mix approach, a solid support is divided into portions, each reacted with a different building block. The portions are then combined and mixed before the next reaction cycle, ensuring that each bead can potentially carry a unique compound. This method is particularly powerful for generating large libraries, such as one-bead one-compound (OBOC) libraries.
While solid-phase and combinatorial synthesis techniques are widely applied in the generation of diverse compound libraries, particularly for peptides, oligonucleotides, and small molecules in drug discovery wikipedia.org, a comprehensive review of available scientific literature, based on the conducted searches, did not yield specific details or reported methodologies concerning the application of solid-phase or combinatorial synthesis techniques explicitly for the synthesis of this compound or the generation of this compound-based libraries. The principles of these techniques could potentially be applied to this compound or its derivatives, given its structure as a small molecule, but no specific research findings or data tables detailing such applications were identified in the search results.
Molecular Mechanisms of Action and Target Elucidation for Valofane
Receptor Binding and Ligand-Target Interactions of Valofane
This compound, through its active metabolite proxibarbital, is understood to interact with the GABA-A receptor. smolecule.com This interaction is characterized as positive allosteric modulation, meaning it enhances the effect of GABA without binding to the same site as GABA itself. smolecule.comwikipedia.org
Quantification of this compound Binding Affinities to Macromolecular Targets
While specific quantitative data on the binding affinities (such as Kᵢ or Kᴅ values) of this compound or its metabolite proxibarbital directly to GABA-A receptor subunits is not extensively detailed in the provided search results, the mechanism of action points towards an interaction with this receptor system. smolecule.comwikipedia.org Research on similar GABA-A receptor modulators, like valerenic acid, demonstrates the importance of quantifying binding affinities to specific receptor subunits (e.g., β2 or β3 subunits) to understand their selective modulation. nih.goviiab.me Techniques like fluorescence quenching titrations and equilibrium dialysis are commonly used to determine binding constants and understand the interaction between ligands and proteins. researchgate.net
Kinetic and Thermodynamic Analysis of this compound-Target Complex Formation
Understanding the kinetics and thermodynamics of ligand-target binding is crucial for elucidating the molecular mechanisms of drug action. sfr-biosciences.frnih.gov Kinetic parameters, such as association (kₒₙ) and dissociation (kₒff) rates, describe the rate at which a ligand binds to and dissociates from its target, respectively. sfr-biosciences.fr Thermodynamic parameters, including changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide insights into the forces driving the binding process (e.g., hydrogen bonding, van der Waals interactions). researchgate.netscirp.org
While specific kinetic and thermodynamic data for this compound or proxibarbital binding to the GABA-A receptor are not available in the provided text, studies on other drug-protein interactions highlight the methods used. For example, fluorescence spectroscopy can be employed to study the binding process at different temperatures and derive thermodynamic parameters. researchgate.net Techniques like Surface Plasmon Resonance (SPR), such as using a Biacore system, allow for real-time measurement of binding events and the determination of kinetic rate constants. sfr-biosciences.fr The pseudo-second-order kinetic model is often used to describe adsorption processes where chemical bonding is involved in the interaction between the adsorbate and the adsorbent. scirp.org
Specific Modulation of GABA-A Receptor System by this compound and its Metabolites
This compound's activity is attributed to its metabolism into proxibarbital, which acts as a positive allosteric modulator of GABA-A receptors. wikipedia.orgsmolecule.comiiab.me This modulation enhances the inhibitory effects of GABA in the central nervous system. smolecule.comwikipedia.org Unlike GABA agonists that bind to the active site, positive allosteric modulators bind to a distinct site on the receptor, increasing the frequency or duration of chloride channel opening triggered by GABA binding. wikipedia.orgwikipedia.org This leads to increased chloride ion influx, hyperpolarization of the neuron, and reduced excitability. wikipedia.org
While this compound is related to barbiturates, its metabolite proxibarbital is suggested to have a unique pharmacological profile that may offer advantages over traditional barbiturates. smolecule.com Research on other GABA-A modulators, such as valerenic acid, demonstrates subtype-selective modulation, where the compound preferentially affects receptors containing specific β subunits (e.g., β2 or β3). nih.goviiab.me This subunit selectivity can contribute to differential pharmacological effects. nih.gov Barbiturates, in general, are known to bind to a distinct site on the GABA-A receptor complex, different from both the GABA and benzodiazepine (B76468) binding sites. chemeurope.combionity.com
Cellular and Subcellular Effects of this compound
Beyond direct receptor interaction, this compound and its metabolite may influence cellular and subcellular processes.
This compound's Influence on Intracellular Signaling Cascades
Intracellular signaling cascades relay extracellular signals, such as neurotransmitter binding, to the cell interior, leading to various cellular responses. youtube.com While the provided information does not explicitly detail this compound's direct influence on specific intracellular signaling cascades, its modulation of the GABA-A receptor system inherently impacts neuronal signaling. Activation of GABA-A receptors leads to increased chloride conductance, altering the electrochemical gradient across the neuronal membrane, which in turn can influence downstream signaling pathways. wikipedia.orgwikipedia.org Research on other compounds affecting neuronal activity, such as valproate, indicates potential effects on cerebral metabolism and enzymes related to the tricarboxylic acid (TCA) cycle. nih.govnih.gov
Modulation of Cellular Processes by this compound (e.g., enzyme activity, protein-protein interactions)
The metabolism of this compound to proxibarbital involves enzymatic processes. wikipedia.orgsmolecule.comiiab.me While the specific enzymes involved in this compound's metabolism are not detailed, drug-metabolizing enzymes, such as cytochrome P450 enzymes, play a significant role in the biotransformation of many drugs, influencing their activity and elimination. nih.govjbclinpharm.org The activity of these enzymes can be modulated by various factors, including genetic variations and the presence of other compounds. jbclinpharm.org
Modulation of enzyme activity can occur through various mechanisms, including direct binding to the active site or allosteric regulation at a distinct site on the enzyme molecule. qeios.comwikilectures.eu This can alter the enzyme's affinity for its substrate or change its catalytic rate. wikilectures.eu
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent potential targets for therapeutic intervention. csic.esfrontiersin.orgnih.gov Modulating PPIs can influence a wide range of cellular functions. csic.esfrontiersin.org While direct evidence of this compound or proxibarbital modulating specific protein-protein interactions (other than the interaction within the GABA-A receptor complex itself) is not present in the provided text, the broader impact of altered neuronal activity due to GABA-A modulation could indirectly affect various cellular processes mediated by PPIs. Studies on other protein interactions demonstrate that even weak interactions can influence cellular processes like enzyme-catalyzed reactions and protein localization. biorxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 71122 |
| Proxibarbital | 71122 (this compound is a tautomer/prodrug of proxibarbal) ncats.io |
| GABA | 149 |
Data Tables
Based on the available information, detailed quantitative data for generating interactive tables on binding affinities, kinetics, or thermodynamics of this compound or proxibarbital is limited. However, the text mentions some general concepts and findings that can be presented in a summary table format.
Table 1: Summary of this compound's Interaction with the GABA-A Receptor System
| Feature | Description | Reference |
| Primary Target System | Gamma-aminobutyric acid (GABA) receptor system | smolecule.com |
| Mechanism of Action | Positive allosteric modulation of GABA-A receptors | smolecule.comwikipedia.org |
| Active Form | Proxibarbital (metabolite of this compound) | wikipedia.orgsmolecule.comiiab.me |
| Effect on GABA-A | Enhances inhibitory neurotransmission | smolecule.com |
| Binding Site | Allosteric site (distinct from GABA binding site) | wikipedia.orgwikipedia.org |
| Resulting Physiological Effect | Sedation, Anxiolysis | smolecule.comwikipedia.org |
Subcellular Localization and Distribution of this compound within Biological Systems
Identification and Validation of this compound's Primary Molecular Targets
The identification and validation of primary molecular targets are critical steps in understanding the pharmacological effects of a compound. For this compound, despite its classification as a sedative and neurotropic agent and its metabolic conversion to proxibarbal, the primary molecular targets directly bound or modulated by this compound itself have not been clearly identified in the examined literature. mims.com The ChEMBL database indicates a lack of target classification data for this compound (CHEMBL2104479), suggesting that specific protein targets, or any targets for that matter, have not been definitively assigned or are not publicly available. mims.com
Proteomic and Metabolomic Approaches to Target Deconvolution
Proteomic and metabolomic approaches are powerful tools used in drug discovery to deconvolve the molecular targets of bioactive compounds, particularly those identified through phenotypic screens. These methods involve the large-scale study of proteins (proteomics) and metabolites (metabolomics) to identify changes in their profiles upon compound treatment, which can indirectly or directly point to interacting partners or affected pathways. wikidata.orgguidetopharmacology.orguni.lu While these techniques are widely applied in target identification, information specifically detailing the use of proteomic or metabolomic approaches for the deconvolution of this compound's molecular targets was not found in the conducted literature search.
Preclinical Pharmacological Investigations of Valofane
In Vivo Efficacy Studies of Valofane in Animal Models
Comparative Efficacy of this compound with Established Research Compounds in Animal Studies
Preclinical studies have explored the comparative efficacy of this compound with established research compounds, particularly in the context of its classification as an atypical barbiturate (B1230296). One notable investigation compared the effects of this compound with hexobarbital (B1194168), a classical barbiturate, on cerebral energy metabolism and survival under hypobaric hypoxia in rats. nih.gov
In this study, this compound administered at a dose of 1.5 g/kg and hexobarbital at 0.05 g/kg were evaluated. Under conditions of hypobaric hypoxia, both this compound and hexobarbital significantly increased the survival time of rats compared to control groups. nih.gov This suggests a protective effect of both compounds against the detrimental effects of reduced oxygen availability at high altitudes. The comparison highlights a functional similarity between the atypical barbiturate this compound and the classical barbiturate hexobarbital in enhancing survival under hypoxic stress in this animal model. nih.gov
Analysis of this compound's Effects on Cerebral Energy Metabolism in Preclinical Rat Models
Investigations into the effects of this compound on cerebral energy metabolism have been conducted in preclinical rat models under different oxygen availability conditions: normoxia and hypobaric hypoxia. nih.gov These studies provide insight into how this compound influences key metabolic indicators in the brain.
This compound's Influence on Creatine-Phosphate, Pyruvate (B1213749), and Lactate (B86563) Levels in Normoxia
Under normoxic conditions, the administration of this compound at a dose of 1.5 g/kg demonstrated significant effects on specific markers of cerebral energy metabolism in rats. nih.gov The study reported that this compound significantly increased the level of creatine-phosphate. nih.gov Concurrently, it led to a reduction in the concentrations of both pyruvate and lactate. nih.gov Hexobarbital, tested at an anesthetic dose of 0.05 g/kg, exhibited a similar pattern of behavior on these metabolites, with the exception of glucose levels, which were increased by hexobarbital. nih.gov
The qualitative findings regarding the effects of this compound on cerebral energy metabolites in normoxia are summarized below.
| Metabolite | Effect of this compound (1.5 g/kg) in Normoxia |
| Creatine-Phosphate | Significantly Increased |
| Pyruvate | Reduced |
| Lactate | Reduced |
Note: Specific numerical data (e.g., mean concentrations, standard deviations, p-values) for these changes were not available in the source abstract.
Repeated treatment with this compound over 20 days also significantly altered cerebral energy metabolism during normoxia. nih.gov Following repeated administration, the concentrations of ATP, creatine-phosphate, glucose, pyruvate, and lactate were increased, while the lactate/pyruvate (L/P) ratio remained unaffected. nih.gov
Response of Cerebral Energy Metabolism to this compound in Hypobaric Hypoxia Conditions
The effects of this compound on cerebral energy metabolism were also assessed under conditions of hypobaric hypoxia in rats. nih.gov In contrast to the effects observed in normoxia, administration of this compound in hypobaric hypoxia did not cause any significant changes in the pool of labile phosphates, nor in the levels of pyruvate and lactate, when compared to control groups. nih.gov Hexobarbital showed a similar lack of effect on these parameters under hypobaric hypoxia. nih.gov
The qualitative findings regarding the effects of this compound on cerebral energy metabolites in hypobaric hypoxia are summarized below.
| Metabolite | Effect of this compound (1.5 g/kg) in Hypobaric Hypoxia |
| Labile Phosphates | No Change |
| Pyruvate | No Change |
| Lactate | No Change |
Note: Specific numerical data for these changes were not available in the source abstract.
These results suggest that while this compound influences cerebral energy metabolism under normal oxygen conditions, its acute impact on these specific metabolites appears limited during the stress of hypobaric hypoxia. nih.gov
Structural Activity Relationship Sar and Structural Biology of Valofane
Elucidation of Valofane's Three-Dimensional Structure
Understanding the three-dimensional structure of a molecule like this compound is fundamental to comprehending its interactions with biological targets and informing the design of modified analogs with improved properties. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating molecular structures at atomic resolution piazza.comnews-medical.net.
X-ray Crystallography and NMR Spectroscopy of this compound and Its Complexes
Conformational Analysis and Dynamics of this compound
Molecules are not static entities; they exist as an ensemble of different conformations that interconvert over time. Conformational analysis and the study of molecular dynamics are crucial for understanding how a molecule's shape and flexibility influence its biological activity mdpi.combiomedres.us. Techniques such as NMR spectroscopy, particularly dynamic NMR (DNMR), and theoretical calculations like Density Functional Theory (DFT) are employed to explore the conformational space and dynamics of molecules biomedres.usunibas.it. For flexible molecules, proper conformational analysis requires describing not only average features but also the various conformers and their relative populations mdpi.com. The flexibility of different regions within a molecule can significantly impact its interaction with a biological target mdpi.com. While the general importance of conformational analysis is recognized biomedres.usunibas.it, specific detailed research findings on the conformational analysis and dynamics of this compound itself were not extensively detailed in the publicly available search results.
Design and Synthesis of this compound Analogs for SAR Studies
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.comresearchgate.net. This understanding is then used to guide the modification of the molecule's structure to enhance desired activities or reduce undesirable ones wikipedia.orgresearchgate.net. The design and synthesis of analogs, which are compounds structurally similar to the lead compound but with specific modifications, is a key part of SAR studies drugdesign.orgslideshare.netslideshare.net.
Systematic Modification of this compound's Core Oxolane Structure
This compound possesses a core oxolane (tetrahydrofuran) structure smolecule.comontosight.ai. Systematic modification of this core structure, as well as attached functional groups, is a common strategy in medicinal chemistry to explore the SAR slideshare.netlibretexts.org. This involves making deliberate changes to different parts of the molecule and assessing the impact on biological activity wikipedia.orgresearchgate.net. While the principle of modifying core structures for SAR is widely applied nih.gov, specific details on systematic modifications of this compound's oxolane core and the resulting SAR data were not found in the provided search results.
Ligand-Based and Structure-Based Drug Design Approaches for this compound Optimization
Computational approaches play an increasingly important role in drug discovery and optimization nih.gov. Two major strategies are employed: ligand-based drug design (LBDD) and structure-based drug design (SBDD) nih.goviaanalysis.comnih.gov.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown nih.goviaanalysis.comnih.gov. This approach relies on the information derived from known active molecules (ligands) that bind to the target iaanalysis.comnih.gov. Techniques such as pharmacophore modeling and 3D quantitative structure-activity relationships (QSAR) are used to identify the key features required for activity and to predict the activity of new compounds based on their structural similarity to known ligands nih.govnih.gov.
Structure-based drug design, conversely, leverages the known three-dimensional structure of the biological target protein, typically obtained through techniques like X-ray crystallography or NMR spectroscopy nih.goviaanalysis.comsaromics.com. By analyzing the binding site of the target, researchers can design molecules that are complementary in shape and chemical properties to maximize binding affinity and specificity iaanalysis.comsaromics.com. Techniques such as molecular docking and molecular dynamics simulations are employed to predict how potential drug molecules will bind to the target and to optimize their interactions nih.goviaanalysis.comsaromics.com.
For the optimization of this compound, both LBDD and SBDD approaches could theoretically be applied. If sufficient data on the biological activity of this compound and a series of its analogs were available, LBDD could be used to develop models predicting the activity of new, untested analogs. If the structure of this compound's primary biological target, the GABAᴀ receptor system smolecule.com, or a relevant part of it, were determined, SBDD could be employed to design this compound analogs with improved binding characteristics to the receptor. However, specific documented applications of these computational drug design approaches for the optimization of this compound were not found in the publicly available search results.
Rational Design Principles Applied to this compound Derivatives
Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target, such as a receptor or enzyme, or based on the structure of a known active compound uni.lu. In the case of this compound, its design appears to be rationally linked to its active metabolite, proxibarbital. This compound is designed as a prodrug that is converted to proxibarbital in the body wikipedia.orgwikipedia.orgiiab.meiiab.me. This prodrug strategy itself is a form of rational design. The rationale behind creating a prodrug like this compound is often to improve properties of the active compound, such as absorption, distribution, metabolism, excretion (ADME) characteristics, or to reduce toxicity or side effects associated with the parent drug iiab.me. For this compound, the metabolic conversion to proxibarbital is highlighted as a way to enhance the therapeutic efficacy of the active metabolite while potentially minimizing direct side effects that might be associated with traditional barbiturates iiab.me.
While specific details on the rational design of other potential this compound derivatives are not widely documented, general principles would involve modifying the core structure of this compound or proxibarbital to explore the impact of these changes on biological activity and pharmacokinetic properties. This would typically involve understanding how different functional groups and structural motifs interact with the biological target (in this case, the GABA-A receptor system, which is modulated by proxibarbital iiab.me) and how they influence the compound's ADME profile. SAR studies, even if not extensively published for this compound derivatives, would be crucial in this process, aiming to correlate specific structural features with observed biological effects uni.lu.
Iterative Design-Synthesis-Test Cycles for Enhanced this compound Potency
Drug discovery and optimization commonly employ an iterative design-make-test-analyze (DMTA) cycle. This cycle involves several key steps:
Design: Based on existing knowledge of SAR, structural information (if available), and computational modeling, new compound structures are designed with the aim of improving desired properties, such as potency, selectivity, or pharmacokinetic characteristics.
Synthesis: The designed compounds are synthesized in the laboratory.
Test: The synthesized compounds are tested in biological assays to evaluate their activity and other relevant properties. For compounds related to this compound or proxibarbital, this would likely involve assays related to their sedative or anxiolytic effects, potentially involving GABA-A receptor modulation iiab.me.
Analyze: The data from the testing phase is analyzed to understand the relationship between the structural modifications and the observed activity (SAR). This analysis provides insights that inform the design of the next round of compounds, continuing the iterative cycle.
Computational and Theoretical Studies of Valofane
Molecular Docking and Dynamics Simulations of Valofane-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. Molecular docking predicts the preferred orientation (binding pose) of the ligand when it is bound to a receptor eyesopen.com. MD simulations, on the other hand, provide information about the dynamic behavior of the molecular system over time, allowing researchers to observe conformational changes and assess the stability of the ligand-target complex youtube.comrsc.org.
Prediction of this compound Binding Poses and Interaction Energies
Predicting the binding poses of a ligand involves determining the most likely orientations and positions of the molecule within the binding site of a target protein eyesopen.comnih.gov. This is typically achieved through scoring functions that estimate the binding affinity based on various factors, including shape complementarity, hydrogen bonding, electrostatic interactions, and van der Waals forces nih.gov. While specific data on this compound's predicted binding poses and interaction energies with its primary biological targets (likely related to the GABA receptor system, given its sedative properties smolecule.com) were not extensively detailed in the search results, the general principles of these methods apply. Studies on other compounds demonstrate how docking can predict favorable binding orientations and estimate interaction energies, highlighting key residues involved in the interaction researchgate.netnih.gov. The goal is to identify stable and energetically favorable binding modes that are likely to occur in a biological setting.
Conformational Transitions and Stability of this compound in Biological Environments
Molecular dynamics simulations are crucial for understanding how a molecule like this compound behaves in a dynamic biological environment, such as within a cell membrane or in solution near a receptor youtube.comrsc.org. These simulations can reveal conformational changes that this compound might undergo and how these changes affect its interaction with a target. They can also provide information about the stability of the ligand-receptor complex over time, indicating how long this compound might remain bound to its target mdpi.com. While direct MD simulation data for this compound were not found, studies on other molecules illustrate the power of MD in exploring conformational landscapes and assessing complex stability mdpi.comnih.gov. This includes analyzing parameters like solvent accessible surface area (SASA) and hydrogen-bonding interactions over the simulation period mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity libretexts.orgamazon.comwikipedia.org. By analyzing the structural features and physicochemical properties of known active and inactive compounds, QSAR models can predict the activity of new, untested molecules libretexts.orgprotoqsar.com.
Development of Predictive Models for this compound Efficacy Based on Structural Descriptors
Developing predictive QSAR models for this compound or a series of this compound-like compounds involves correlating various structural descriptors with their observed biological efficacy libretexts.orgamazon.com. These descriptors can represent a wide range of molecular properties, including electronic, steric, and lipophilic characteristics srmist.edu.infrontiersin.org. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build models that can predict the biological activity of a compound based on its calculated descriptors libretexts.orgprotoqsar.com. While specific QSAR models for this compound were not detailed in the search results, the methodology is well-established and applied to various drug series to predict activity against specific targets, such as GABA-A receptors nucleos.com.
Identification of Key Physicochemical Descriptors for this compound Activity
A key aspect of QSAR modeling is the identification of the most important physicochemical descriptors that influence the biological activity of the compounds frontiersin.orgdergipark.org.tr. These descriptors can provide insights into the molecular features that are crucial for binding to the target or for other processes affecting efficacy, such as absorption or metabolism frontiersin.org. Common physicochemical descriptors used in QSAR studies include lipophilicity (e.g., logP), molecular weight, molar refractivity, electronic parameters (e.g., dipole moment, HOMO-LUMO energies), and topological indices srmist.edu.infrontiersin.orgdergipark.org.tr. Identifying these key descriptors for this compound or its analogs would help in understanding the structural requirements for its sedative activity and guide the design of more potent or selective compounds.
In Silico Screening and Virtual Library Design for this compound-Like Compounds
In silico screening and virtual library design are computational strategies used to identify potential new drug candidates with desired properties wikipedia.orgnih.gov. In silico screening involves computationally evaluating large databases of chemical compounds to identify those that are predicted to have activity against a specific biological target researchgate.net. Virtual library design involves the creation of theoretical collections of compounds based on a known scaffold or set of structural rules, which can then be screened computationally researchgate.netpinterest.com.
For this compound, in silico screening could involve searching chemical databases for compounds that share structural similarities or predicted binding characteristics with this compound, potentially identifying novel sedative agents or compounds that interact with similar targets wikipedia.orgresearchgate.net. Virtual library design could focus on creating libraries of compounds based on the this compound structure, introducing variations to explore the impact of different functional groups or substituents on predicted activity and other properties researchgate.net. These approaches can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing wikipedia.orgnih.gov.
Ligand-Based Virtual Screening for this compound Scaffolds
Ligand-Based Virtual Screening (LBVS) is a computational approach used in drug discovery when the three-dimensional structure of the biological target is unknown or not well-defined cam.ac.ukwikipedia.org. This method relies on information derived from known active molecules (ligands) to identify other compounds that are likely to possess similar biological activity cam.ac.ukbiorxiv.org. The underlying principle of LBVS is the "similarity principle," which posits that structurally similar molecules are likely to exhibit similar biological properties biorxiv.org.
In the context of searching for compounds based on a this compound scaffold, LBVS would typically involve using the chemical structure of this compound or its known active metabolite, proxibarbital, as a reference iiab.mewikipedia.orgsmolecule.com. Various computational techniques can be employed within LBVS, including:
2D and 3D Similarity Searching: Comparing the structural features, shape, or pharmacophore properties of molecules in a database to those of the reference ligand (this compound or its derivatives) cam.ac.ukbiorxiv.org.
Pharmacophore Modeling: Developing a pharmacophore model that represents the essential steric and electronic features required for a molecule to interact with a specific biological target, based on the known active ligands cam.ac.ukwikipedia.orgnih.gov. This model can then be used to screen databases for compounds that match these features.
While LBVS is a valuable tool for identifying novel compounds with potential activity, no specific studies detailing the application of ligand-based virtual screening using this compound or its scaffold as the basis were identified in the conducted literature search.
Structure-Based Virtual Screening for this compound Target Modulators
Structure-Based Virtual Screening (SBVS) is a computational method that leverages the known three-dimensional structure of a biological target protein (such as a receptor or enzyme) to identify potential ligands that are likely to bind to it wikipedia.orgnih.govfrontiersin.orgscielo.brnih.gov. This approach involves docking a library of small molecules into the binding site of the target protein and estimating their binding affinity using scoring functions nih.govfrontiersin.orgnih.gov.
For SBVS to be applied to identify modulators of targets relevant to this compound's activity, the 3D structure of the specific protein(s) that this compound or its active metabolite, proxibarbital, interact with would be required nih.govfrontiersin.org. This compound is described as a sedative drug structurally related to barbiturates and is metabolized to proxibarbital, which is the active form exerting sedative effects primarily through action on the gamma-aminobutyric acid (GABA) receptor system iiab.mewikipedia.orgsmolecule.com. Proxibarbital is noted as a positive modulator of GABA_A receptors smolecule.com. Therefore, SBVS for this compound target modulators would likely focus on the GABA_A receptor or specific subunits involved in the activity of proxibarbital.
The SBVS process typically involves:
Target Preparation: Obtaining and preparing the 3D structure of the target protein, including defining the binding site nih.gov.
Ligand Preparation: Preparing the library of small molecules for docking, which may involve generating 3D conformers and calculating partial charges cam.ac.uk.
Molecular Docking: Simulating the binding of each ligand to the target protein's binding site and predicting the optimal binding pose and affinity score nih.govfrontiersin.orgnih.gov.
Post-Docking Analysis: Analyzing the docking results, ranking compounds based on their scores, and visually inspecting the predicted interactions to prioritize potential hits for experimental testing nih.govnih.gov.
Pharmacokinetics, Distribution, Metabolism, and Excretion Pk/dme in Preclinical Models for Valofane
Absorption and Distribution Characteristics of Valofane in Animal Models
The absorption and distribution of this compound have been investigated in preclinical species to understand its systemic availability and tissue disposition. Studies involving radiolabeled this compound, such as 14C-2-allophanyl-2-allyl-gamma-valero-lactone, have been conducted in rats to trace its path within the body. wikipedia.org
Oral Bioavailability and Systemic Exposure of this compound (Non-Human)
Research into the oral bioavailability of this compound in non-human models, such as rats, has been performed. Oral bioavailability refers to the fraction of an orally administered dose that reaches the systemic circulation unchanged. nih.gov Studies using 14C-labeled this compound in rats have provided data on its systemic exposure following oral administration. wikipedia.org While specific quantitative data on the percentage of oral bioavailability for this compound in rats is available in the literature, a direct comparative analysis with other routes of administration helps to understand the extent of absorption from the gastrointestinal tract.
Tissue Distribution and Accumulation Profiles of this compound in Preclinical Species
The distribution of this compound and its metabolites to various tissues in preclinical species is a key aspect of its pharmacokinetic profile. Following administration, a drug is distributed from the bloodstream into interstitial and intracellular fluids, binding to plasma and tissue proteins. nih.gov Studies in rats using 14C-Valofane have shown the distribution patterns in different organs over time. wikipedia.org Tissue distribution can be influenced by factors such as blood flow, tissue binding, and transport mechanisms. nih.gov
This compound Transport Across Biological Barriers (e.g., Blood-Brain Barrier in animals)
The ability of this compound to cross biological barriers, particularly the blood-brain barrier (BBB), is relevant given its classification as a sedative drug. wikipedia.orgiiab.me The BBB is a highly selective barrier that controls the passage of substances from the bloodstream into the central nervous system. drugdiscoverytrends.com While direct studies specifically detailing this compound's transport across the BBB were not extensively found, research on other compounds, including some related to barbiturates or CNS agents, provides context on how such molecules might interact with this barrier in animal models. nih.govdiva-portal.org The transport across the BBB can involve passive diffusion or active transport mechanisms.
Metabolic Fate of this compound in Preclinical Systems
The metabolism of this compound is a critical determinant of its duration and intensity of action, as it is a prodrug that is converted to the active metabolite, proxibarbital. wikipedia.orgiiab.me Metabolic studies in preclinical systems, including in vitro models and animal studies, have aimed to identify the transformation pathways and the enzymes involved.
Identification of this compound Metabolites (e.g., Proxibarbital) in In Vitro and Animal Models
This compound is known to be metabolized to proxibarbital. wikipedia.orgiiab.me This conversion is a key step in its pharmacological activity. Studies in rats using 14C-Valofane have confirmed the presence of proxibarbital as a metabolite. wikipedia.org The identification of metabolites is typically performed using analytical techniques such as chromatography coupled with mass spectrometry. nih.govnih.gov
Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450s)
The biotransformation of drugs often involves enzyme systems, with Cytochrome P450 (CYP) enzymes playing a major role in Phase I metabolism, particularly oxidative reactions. dynamed.commdpi.commdpi.comwikipedia.org While specific details about the exact CYP isoforms or other enzymes responsible for the metabolism of this compound to proxibarbital were not explicitly detailed in the search results, the general principles of drug metabolism suggest the involvement of hepatic microsomal enzymes in the biotransformation of barbiturate-related compounds and prodrugs. Further research would be needed to pinpoint the specific enzymes catalyzing this conversion.
Influence of Metabolism on this compound's Biological Activity
A central aspect of this compound's pharmacological profile is its nature as a prodrug. This compound itself is metabolized in vivo to produce proxibarbital. wikipedia.orgiiab.mewikipedia.orgiiab.me This metabolic transformation is directly responsible for the observed biological activity attributed to this compound. As a prodrug, this compound is administered in an inactive or less active form and relies on the body's metabolic processes, primarily in the liver, to convert it into the therapeutically active compound, proxibarbital. Therefore, the biological effects associated with this compound administration are mediated by the systemic exposure to its active metabolite, proxibarbital.
Excretion Pathways of this compound in Preclinical Models
The elimination of this compound and its metabolites from the body in preclinical models occurs through various excretion pathways. The primary routes of excretion for drugs and their metabolites generally include renal (via the kidneys) and biliary (via the bile into the feces) pathways. nli.org.il Preclinical studies, such as mass balance studies and biliary excretion studies involving bile duct cannulation in animals, are employed to quantify the extent to which a compound and its related substances are eliminated via these routes. iiab.menih.govwikidoc.orgnli.org.il
Renal and Biliary Excretion of this compound and Its Metabolites
Following metabolism, this compound and its metabolite, proxibarbital, along with any further transformation products, are subject to excretion. Renal excretion involves the filtration of compounds from the blood in the kidneys, followed by potential reabsorption or active secretion into the urine. Biliary excretion involves the transport of compounds from the liver into the bile, which is then released into the intestinal tract and eliminated in the feces. iiab.menli.org.il The specific proportions of this compound-derived substances excreted via renal and biliary routes in preclinical models, such as rats, would be determined in detailed excretion studies like the one conducted using 14C-Valofane. wikipedia.org The polarity of metabolites, often increased through metabolic processes like conjugation, generally facilitates their excretion.
Clearance Rates of this compound in Animal Species
Clearance is a fundamental pharmacokinetic parameter that describes the volume of plasma or blood cleared of the drug per unit of time. nih.gov It reflects the efficiency of irreversible drug elimination from the systemic circulation through metabolism and excretion. Preclinical pharmacokinetic studies in animal species, including rats, are conducted to determine the clearance rates of drug candidates like this compound. nih.govwikidoc.org The clearance rate in a specific animal model provides an indication of how quickly the compound and its metabolites are removed from the systemic circulation in that species. Predicting human clearance from preclinical animal data is a critical step in drug development, although species differences in metabolism and excretion can influence the accuracy of these predictions.
Advanced Analytical Methodologies for Valofane Research
Chromatographic Techniques for Valofane Separation and Quantification
Chromatography plays a vital role in separating this compound from mixtures, including synthesis products or biological samples, and for determining its concentration and purity. Different chromatographic modes offer distinct advantages depending on the analytical objective.
High-Performance Liquid Chromatography (HPLC) for this compound Purity and Concentration
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity and determining the concentration of this compound. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The purity of this compound has been evidenced by HPLC analyses . In some analytical methods for quantifying related compounds in biological matrices, HPLC with UV detection at 254 nm or LC-MS/MS is recommended for higher sensitivity . Methods for quantifying compounds like this compound in biological matrices often require validation according to guidelines, including parameters such as linearity, recovery rates, and precision .
An example of HPLC conditions used for the analysis of related compounds, which could potentially be adapted for this compound, involves an Agilent 1200 system equipped with a Luna C18(2) column (3 μm, 100 Å, 250×4.6 mm). A common mobile phase approach utilizes an acetonitrile (B52724) gradient, such as a 30-80% acetonitrile gradient over 1-10 minutes, within a water-acetonitrile mixture containing 0.05% TFA, for a total run time of 15 minutes. Samples are typically diluted before injection google.comgoogleapis.comgoogle.com.
Table 1: Potential HPLC Conditions for this compound Analysis (Illustrative, based on related compounds)
| Parameter | Value |
| Instrument | Agilent 1200 |
| Column | Luna C18(2), 3 μm, 100 Å, 250×4.6 mm |
| Detection | UV (e.g., 254 nm) or LC-MS/MS |
| Mobile Phase | Water-acetonitrile mixture with 0.05% TFA |
| Gradient | 30-80% Acetonitrile (1-10 min) |
| Run Time | 15 minutes |
| Sample Preparation | Dilution with 1:1 acetonitrile:water |
Gas Chromatography (GC) Applications for this compound Analysis
Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of this compound, particularly if it can be volatilized without degradation. GC is often coupled with mass spectrometry (GC-MS) for enhanced separation and identification capabilities ufrgs.brnih.gov. While direct information on GC specifically for this compound is limited in the search results, GC-MS has been widely used for the quantitative metabolic profiling of related compounds, such as valproic acid and its metabolites, in biological samples nih.gov. This suggests that GC, particularly when coupled with MS, could be valuable for analyzing this compound and its metabolic products, especially given that this compound is metabolized in the body wikipedia.org. Automated GC/Mass Spectrometric techniques have been developed for quantitative analysis of drugs and their metabolites, demonstrating good accuracy and high precision nih.gov.
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric methods provide crucial structural information about this compound, allowing for its identification and the characterization of its metabolites.
Mass Spectrometry (MS) for this compound Structure Elucidation and Metabolite Identification
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structural fragments of this compound and its metabolites. LC-MS/MS is recommended for higher sensitivity in quantifying related compounds in biological matrices . MS analysis can provide information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which aids in confirming the structure of synthesized this compound and identifying the structures of its metabolic products googleapis.comgoogleapis.com. Comparative metabolomics using LC-MS can be applied to identify unique metabolites of related compounds . Predicted collision cross section (CCS) values for this compound adducts using MS have been reported, which can be useful for identification and characterization uni.lu.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 227.10263 | 151.3 |
| [M+Na]+ | 249.08457 | 157.0 |
| [M+NH4]+ | 244.12917 | 157.2 |
| [M+K]+ | 265.05851 | 154.8 |
| [M-H]- | 225.08807 | 151.3 |
| [M+Na-2H]- | 247.07002 | 152.6 |
| [M]+ | 226.09480 | 151.5 |
| [M]- | 226.09590 | 151.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule googleapis.comgoogleapis.comgoogle.cominist.fr. ¹H NMR spectra show signals corresponding to different hydrogen environments, while ¹³C NMR provides information about the carbon skeleton. These techniques are used to verify the successful synthesis of this compound and to study the structural changes that occur during its metabolism googleapis.comgoogleapis.com. X-ray and ¹H-NMR have been used for the configurational assignment of this compound inist.fr.
UV-Vis and Infrared (IR) Spectroscopy for this compound Detection
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used in chemical analysis for the identification and characterization of organic compounds. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. wikiwand.com This technique is particularly useful for compounds containing chromophores, which are structural features that absorb UV or visible light. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, serves as a unique fingerprint for a compound and can be used for quantitative analysis based on the Beer-Lambert Law.
IR spectroscopy, on the other hand, probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Different functional groups within a molecule absorb IR radiation at characteristic frequencies, producing a distinctive IR spectrum. This spectrum provides valuable information about the types of chemical bonds and functional groups present in the compound, aiding in its identification and structural elucidation. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a variant that allows for direct analysis of solid or liquid samples with minimal preparation.
Bioanalytical Methods for this compound Quantification in Biological Matrices (Preclinical)
Bioanalysis is a critical component of preclinical research, involving the quantitative determination of a drug and its metabolites in biological matrices such as blood, plasma, serum, urine, and tissues. Accurate and reliable bioanalytical methods are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which provide crucial data on how a compound is absorbed, distributed, metabolized, and excreted by the body.
Development and Validation of LC-MS/MS Methods for this compound in Tissues/Fluids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The LC component separates the analyte (this compound) from other components in the biological sample, while the MS/MS component provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
The development of an LC-MS/MS method for this compound in biological matrices involves several steps, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the matrix, optimization of chromatographic conditions for adequate separation, and optimization of mass spectrometric parameters for sensitive and selective detection.
Method validation is a crucial process to ensure the reliability and accuracy of the bioanalytical method. Validation typically assesses parameters such as selectivity, sensitivity (lower limit of quantification - LLOQ), linearity, accuracy, precision, matrix effect, recovery, and stability of the analyte in the biological matrix under various conditions (e.g., storage, freeze-thaw cycles). Guidelines from regulatory bodies such as the ICH provide recommendations for bioanalytical method validation.
While LC-MS/MS is the method of choice for quantifying compounds like this compound in preclinical studies, specific details regarding the development and validation of LC-MS/MS methods specifically for this compound in various tissues and fluids were not found in the provided search results. However, general principles of LC-MS/MS method development and validation for small molecules in biological matrices would be applicable to this compound.
Immunoassays and Biosensors for this compound Detection in Research Settings
Immunoassays and biosensors represent alternative or complementary approaches for the detection and quantification of compounds in research settings. Immunoassays utilize the specific binding affinity of antibodies to the analyte of interest. These assays can be configured in various formats, such as enzyme-linked immunosorbent assays (ELISA), and can offer high sensitivity and throughput, particularly for screening large numbers of samples. However, a potential limitation of immunoassays is cross-reactivity with structurally similar compounds or metabolites, which could affect the accuracy of this compound quantification, especially considering its metabolism to proxibarbital.
Biosensors are analytical devices that combine a biological recognition element (such as an antibody, enzyme, or receptor) with a transducer to produce a measurable signal proportional to the concentration of the analyte. Biosensors can offer advantages such as rapid analysis, portability, and potential for real-time monitoring.
Interdisciplinary Research Perspectives and Future Directions for Valofane
Integration of Valofane Research into Systems Biology Approaches
Systems biology offers a comprehensive framework for understanding complex biological phenomena by examining the interactions and relationships between the components of biological systems. scielo.brpreprints.orgaccscience.comnih.gov Integrating this compound research into systems biology approaches could provide a more holistic understanding of its effects beyond the primary interaction with the GABA_A receptor. Given that this compound is a prodrug metabolized to proxibarbital wikipedia.orgsmolecule.comiiab.me, a systems biology approach could involve mapping the metabolic pathways involved, identifying the enzymes responsible (such as potential cytochrome P450 involvement smolecule.com), and analyzing how genetic variations in these enzymes might influence the conversion rate and subsequent levels of the active metabolite.
Potential for this compound as a Molecular Probe in Biological Research
Molecular probes are valuable tools in biological research, used to study the properties, localization, and interactions of other molecules or structures within living systems. wikipedia.orgoptica.orgchemicalprobes.orgnih.gov A molecular probe typically interacts with a specific target, and this interaction can be detected or measured, providing insights into the target's behavior or the biological processes it is involved in. wikipedia.org
Given this compound's known activity as a modulator of GABA_A receptors smolecule.com, there is potential for this compound, or carefully designed analogs, to be utilized as molecular probes to study the GABAergic system. For academic research purposes, this compound or its derivatives could potentially be synthesized with attached labels (e.g., fluorescent tags, radioactive isotopes) that allow researchers to track their binding to GABA_A receptors in cells or tissues. wikipedia.org This could aid in studying receptor distribution, density, and dynamics, as well as understanding how other factors or compounds influence this compound/proxibarbital binding. wikipedia.org
Moreover, the prodrug nature of this compound could be leveraged. wikipedia.orgsmolecule.comiiab.me Modified this compound molecules that are activated by specific enzymes or conditions present in particular cellular compartments or tissues could serve as probes to study metabolic processes or the microenvironment within those locations. Such probes would be designed strictly for research applications to elucidate biological mechanisms, rather than for therapeutic or diagnostic use in humans. wikipedia.orgchemicalprobes.orgnih.gov
Emerging Technologies and Methodologies Applicable to this compound Studies
The landscape of chemical and biological research is continuously evolving with the advent of new technologies and methodologies. Several emerging approaches could be highly applicable to future studies on this compound in an academic setting.
High-throughput screening (HTS) technologies, for instance, could be employed to screen libraries of this compound analogs or other compounds for specific interactions with GABA_A receptor subtypes or other potential biological targets, allowing for rapid identification of compounds with desired activity profiles. chemicalprobes.org Advanced spectroscopic techniques, such as solid-state NMR or cryo-electron microscopy, could provide detailed structural information about this compound or proxibarbital in complex with the GABA_A receptor, offering insights into the molecular basis of their interaction.
Computational methodologies, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity and activity of this compound and its potential analogs, guiding the design and synthesis of novel compounds for academic investigation. wjbphs.com Furthermore, the application of microfluidics could enable the study of this compound's metabolism and cellular effects in controlled, small-scale environments, reducing the amount of compound needed and allowing for more complex experimental designs. ull.es
Organ-on-a-chip or tissue engineering technologies could also provide more physiologically relevant models than traditional cell cultures for studying this compound's impact on specific tissues or organ systems, such as neuronal networks, without involving in vivo animal studies. nih.gov
Unresolved Questions and Future Research Avenues for this compound
Despite its identification and classification, detailed academic research on this compound appears limited in the publicly available literature. ontosight.ai This presents several unresolved questions and opens various avenues for future academic research.
Key unresolved questions include a comprehensive understanding of the precise enzymatic pathways and kinetics of this compound's conversion to proxibarbital in different biological contexts, the full spectrum of its interactions within biological networks beyond the primary GABA_A receptor modulation, and the potential for developing analogs with tailored properties for specific research applications.
Exploration of Novel this compound Analogs with Enhanced Academic Research Profiles
Future academic research could focus on the rational design and synthesis of novel this compound analogs. These analogs would not be intended for clinical use but rather as tools to dissect the biological activity of the this compound scaffold. mdpi.com By systematically modifying different parts of the this compound molecule, researchers could investigate the structural requirements for GABA_A receptor binding and modulation, explore interactions with other potential targets, or create analogs with altered metabolic profiles. ontosight.ai This could lead to the development of selective agonists or antagonists for specific GABA_A receptor subtypes, providing valuable tools for neurobiological research.
Deeper Understanding of this compound's Biological Network Interactions
Development of Advanced Delivery Systems for this compound (Academic Focus, Non-Clinical)
While this compound has been mentioned in patents related to pharmaceutical preparations and lyophilization google.comgoogle.com, academic research can explore advanced delivery systems specifically for research applications. This could involve developing formulations that allow for controlled release of this compound or its analogs in cell culture systems or experimental models, enabling studies that require specific exposure profiles. ull.esijpras.comnih.govnih.gov For example, nanoparticle-based delivery systems could be designed to target this compound to specific cell types in a mixed population for in vitro studies, allowing researchers to investigate cell-type-specific responses. nih.gov Hydrogel-based systems could provide sustained release in tissue models. ull.es These academic endeavors in delivery system development would be focused on providing researchers with better tools to study this compound's fundamental biological interactions under controlled conditions, strictly excluding any clinical or therapeutic intent.
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₄ | |
| Molecular Weight | 226.2292 g/mol | |
| Density | 1.224 g/cm³ | |
| LogP (Predicted) | 1.45 | Computational modeling |
Basic: What experimental parameters should be prioritized when assessing this compound’s stability under varying storage conditions?
Methodological Answer:
Design stability studies using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months). Monitor:
- Chemical stability : HPLC to track degradation products (e.g., hydrolysis of lactone ring).
- Thermal stability : Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions.
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and quantify changes via UV-Vis spectroscopy .
Advanced: How can researchers design a robust pharmacological study to evaluate this compound’s efficacy in preclinical models?
Methodological Answer:
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Population : Rodent models with induced pathologies (e.g., inflammation or neurodegeneration).
- Intervention : Dose-ranging studies (e.g., 10–100 mg/kg, oral administration).
- Comparison : Positive controls (e.g., ibuprofen for anti-inflammatory studies).
- Outcome : Biomarker quantification (ELISA for cytokines) and behavioral assays.
- Time : Acute (24–72 hrs) vs. chronic (4–8 weeks) exposure.
Ensure blinding and randomization to reduce bias. Statistical power analysis (e.g., G*Power) should determine sample sizes .
Advanced: What systematic approaches are recommended to resolve contradictions in this compound’s reported pharmacological effects across studies?
Methodological Answer:
Conduct a Cochrane-style systematic review :
- Search strategy : Include PubMed, Embase, and preprint repositories using keywords like “this compound AND (pharmacokinetics OR efficacy)”.
- Bias assessment : Use ROB-2 tool for randomized studies.
- Meta-analysis : Pool data using random-effects models (RevMan software) to account for heterogeneity.
For contradictory in vitro vs. in vivo results, perform dose-response alignment and assess metabolic activation pathways (e.g., cytochrome P450 interactions) .
Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a deuterated internal standard (e.g., this compound-d₄) for precision.
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction.
- Validation parameters : Include linearity (1–1000 ng/mL), inter-day precision (<15%), and recovery (>80%) per FDA guidelines .
Advanced: How can researchers investigate this compound’s biomolecular interactions (e.g., protein binding) at the atomic level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor interactions over 100-ns trajectories. Validate with X-ray crystallography if co-crystals are obtainable .
Basic: What spectroscopic criteria confirm this compound’s structural elucidation after synthetic modification?
Methodological Answer:
- ¹H NMR : Look for allyl protons (δ 5.8–5.2 ppm, multiplet) and lactone carbonyl (δ 170–180 ppm in ¹³C NMR).
- High-Resolution MS (HRMS) : Exact mass match within 5 ppm error.
- X-ray Diffraction (XRD) : Compare experimental and predicted crystal lattice parameters .
Advanced: What methodologies are critical for mapping this compound’s metabolic pathways in human hepatocytes?
Methodological Answer:
- Radiolabeled Tracer Studies : Synthesize [¹⁴C]-Valofane to track metabolites via scintillation counting.
- Cryopreserved Hepatocytes : Incubate with this compound (10 µM) for 24 hrs. Identify phase I/II metabolites using UPLC-QTOF-MS with MSE data-independent acquisition. Compare fragmentation patterns to synthetic standards .
Basic: How should researchers optimize this compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin complexes.
- pH-solubility profile : Test solubility in buffers (pH 1.2–7.4) using shake-flask method.
- Computational prediction : Calculate logP and pKa via ADMET Predictor software .
Advanced: How can cross-study variability in this compound’s efficacy be addressed during meta-analyses?
Methodological Answer:
- Subgroup analysis : Stratify studies by model (e.g., murine vs. primate) or administration route.
- Sensitivity analysis : Exclude outliers using Cook’s distance.
- Cumulative meta-analysis : Order studies by publication year to identify temporal bias. Report heterogeneity via I² statistic; values >50% warrant random-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
